Molecular Weight Advantage Relative to 5-Pyridin-3-yl Isoxazole Analog (CAS 2320923-82-6) for Lead-Like Property Optimization
The target compound (MW 292.32 g/mol) is 63.08 g/mol (17.7%) lighter than the directly analogous 4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320923-82-6, MW 355.4 g/mol), which substitutes the 5-methyl group on the isoxazole ring with a pyridin-3-yl moiety . This lower molecular weight places 2310157-16-3 firmly within the lead-like chemical space (MW ≤ 350 Da) recommended for fragment growth and early hit-to-lead optimization, whereas the pyridinyl analog approaches the upper boundary of oral drug-like space and carries a higher risk of poor permeability and solubility attrition during progression [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 292.32 g/mol (C₁₂H₁₂N₄O₃S) |
| Comparator Or Baseline | 4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one: 355.4 g/mol (C₁₆H₁₃N₅O₃S) |
| Quantified Difference | Δ = −63.08 g/mol (−17.7% reduction) |
| Conditions | Computed from molecular formula; confirmed by ChemSrc database entries for both compounds. |
Why This Matters
Procurement of 2310157-16-3 over the pyridinyl analog preserves a 17.7% lower molecular weight, directly improving ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) and enhancing the probability of achieving oral bioavailability and CNS penetration during lead optimization.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
